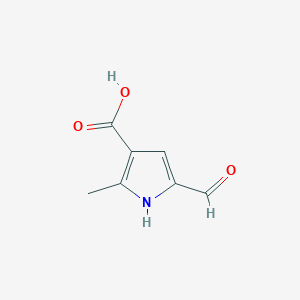
5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid
Vue d'ensemble
Description
“5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid” is an organic compound with the molecular formula C7H7NO3 . It has a molecular weight of 153.14 . It is mainly used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of pyrrole derivatives often involves the condensation of carboxylic acids with substituted amines, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups .Molecular Structure Analysis
The molecular structure of “5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid” consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The pyrrole ring is substituted at the 2-position with a methyl group, at the 3-position with a carboxylic acid group, and at the 5-position with a formyl group .Chemical Reactions Analysis
Pyrrole derivatives, including “5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid”, can undergo a variety of chemical reactions. For example, they can participate in N-substitution reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles . They can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .Physical And Chemical Properties Analysis
“5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid” is a powder at room temperature . It has a melting point of 254-256°C .Applications De Recherche Scientifique
-
Pharmaceutical Chemistry
- Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
- Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products .
- The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
-
Organic Synthesis
-
Medicinal Chemistry
-
Synthesis of Cholecystokinin Antagonists
-
Synthesis of Benzopyran Antihypertensives
-
Synthesis of Azepinediones
-
Synthesis of 5-Bromo-7-azaindolin-2-one Derivatives
-
Preparation of N-acylpyrroles
-
Synthesis of Indole Derivatives
- Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan. They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine . The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic .
-
Synthesis of 5-Bromo-7-azaindolin-2-one Derivatives
-
Preparation of N-acylpyrroles
-
Synthesis of Indole Derivatives
- Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan. They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine . The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-4-6(7(10)11)2-5(3-9)8-4/h2-3,8H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVWRAVKIZYREQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1)C=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660330 | |
| Record name | 5-Formyl-2-methyl-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid | |
CAS RN |
442563-59-9 | |
| Record name | 5-Formyl-2-methyl-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine hydrochloride](/img/structure/B1520478.png)
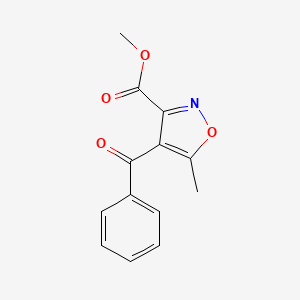
![4-bromo-N-[(4-hydroxyphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B1520480.png)
![(4-Fluorophenyl)[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1520482.png)
![2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-ethanone hydrochloride](/img/structure/B1520483.png)
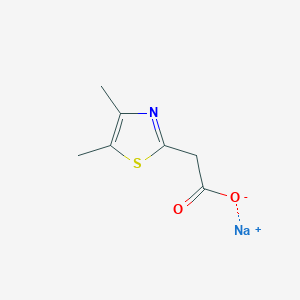
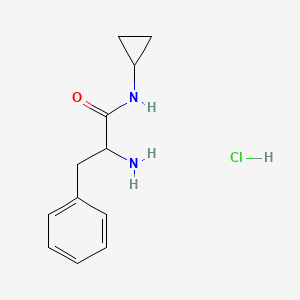
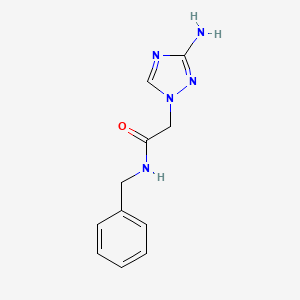
![{3-[3-(4-Fluorophenyl)-1,2-oxazol-5-yl]propyl}(methyl)amine](/img/structure/B1520490.png)
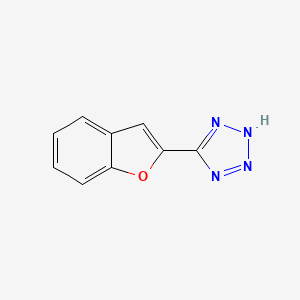
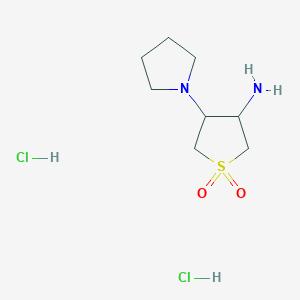
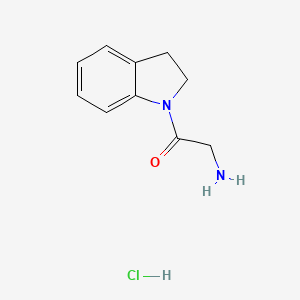
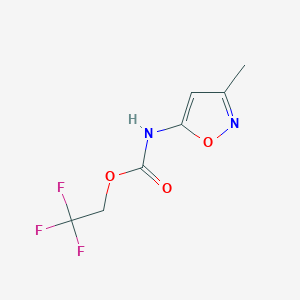
![3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1520496.png)